molecular formula C28H24N2O4S B492709 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one CAS No. 667913-54-4

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one

Cat. No.: B492709
CAS No.: 667913-54-4
M. Wt: 484.6g/mol
InChI Key: WPVNYTHQKRNIBX-UHFFFAOYSA-N
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Description

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a useful research compound. Its molecular formula is C28H24N2O4S and its molecular weight is 484.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound involves several steps that typically include the formation of the thienoquinoline structure and the introduction of the benzodioxine moiety. Research has shown that various derivatives of benzodioxine exhibit significant biological activities, including enzyme inhibition and anti-diabetic properties.

General Synthetic Route

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Reagents : Common reagents include benzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides.
  • Conditions : Reactions are typically performed in polar aprotic solvents such as DMF with lithium hydride as an activator under controlled pH conditions.

Enzyme Inhibition

The biological activity of 3-amino derivatives has been evaluated primarily in terms of their enzyme inhibitory potential. One notable study focused on their activity against α-glucosidase , an enzyme implicated in carbohydrate metabolism and a target for anti-diabetic drugs.

CompoundIC50 (μM)Activity Level
7i86.31 ± 0.11Moderate
7k81.12 ± 0.13Moderate
Acarbose37.38 ± 0.12Standard

The results indicated that while the synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase compared to acarbose, they still hold promise as potential therapeutic agents for type 2 diabetes management .

Antioxidant Activity

In addition to enzyme inhibition, preliminary studies suggest that compounds containing the benzodioxine structure may possess antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant activity is often assessed through various assays measuring free radical scavenging capabilities.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds derived from benzodioxine structures:

  • Anti-Diabetic Potential : A study demonstrated that new sulfonamide derivatives showed varying degrees of α-glucosidase inhibition, suggesting structural modifications could enhance efficacy .
  • Cardiovascular Effects : Other derivatives have been investigated for their ability to inhibit low-density lipoprotein oxidation and their calcium antagonist properties, indicating potential cardiovascular benefits .
  • Anticancer Activity : Research has also highlighted the anticancer potential of related compounds by investigating their effects on cancer cell lines and exploring mechanisms such as apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c1-28(2)13-17-22(18(31)14-28)21(15-6-4-3-5-7-15)23-24(29)26(35-27(23)30-17)25(32)16-8-9-19-20(12-16)34-11-10-33-19/h3-9,12H,10-11,13-14,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVNYTHQKRNIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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